Napropamide
Overview
Description
Napropamide is a selective systemic amide herbicide used to control a variety of annual grasses and broad-leaved weeds. It is commonly applied to soils where crops such as vegetables, fruit trees, bushes, vines, strawberries, sunflowers, tobacco, olives, and mint are grown . This compound is available in various formulations, including emulsifiable concentrate, wettable powder, granules, and suspension concentrates .
Mechanism of Action
Napropamide, also known as Napropamid, is a widely used herbicide . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the very-long-chain fatty acid (VLCFA) synthase, which is encoded by several fatty acid elongase (FAE1)-like genes in the VLCFA elongase complex in an endoplasmic reticulum . This enzyme plays a crucial role in the biosynthesis of VLCFAs in plants .
Mode of Action
The mode of action of this compound involves the inhibition of the VLCFA synthase . This enzyme is a condensing enzyme that relies on a conserved, reactive cysteinyl sulfur in its active site that performs a nucleophilic attack on either the natural substrate (fatty acyl-CoA) or the herbicide . By inhibiting this enzyme, this compound disrupts the normal biosynthesis of VLCFAs, which are essential for various cellular functions in plants .
Biochemical Pathways
The inhibition of VLCFA synthase by this compound affects the biosynthesis of VLCFAs, which are crucial components of plant cell membranes and are involved in various cellular processes . The disruption of these biochemical pathways leads to the inhibition of shoot development in susceptible species, thereby preventing weed emergence and growth .
Pharmacokinetics
This compound is moderately soluble in water and quite volatile . It is moderately persistent in soil systems, and under certain conditions, it may be persistent in water .
Result of Action
The primary result of this compound’s action is the inhibition of weed emergence and growth . By disrupting the biosynthesis of VLCFAs, this compound inhibits the development of shoots in susceptible species . This leads to a reduction in weed populations, thereby aiding in the management of weed infestations in various crops .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its persistence in soil systems and potential persistence in water suggest that soil composition and moisture levels can impact its effectiveness . Additionally, its volatility indicates that atmospheric conditions may also play a role in its action .
Biochemical Analysis
Biochemical Properties
This compound plays a significant role in biochemical reactions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial for cell membrane integrity and function . It interacts with enzymes such as amidohydrolase and dioxygenase, which are involved in its catabolism . These interactions lead to the formation of various metabolites, including glucuronide conjugates . The herbicide’s ability to inhibit VLCFA synthesis disrupts cell elongation and division, thereby preventing weed growth.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In plant cells, it inhibits root cell elongation and disrupts growth by preventing the synthesis of VLCFAs . This inhibition leads to structural changes in the root meristem, including an increase in root diameter and the number of cortical parenchyma cell files . Additionally, this compound affects cell signaling pathways and gene expression related to cell division and elongation . In mammalian cells, it exhibits low toxicity but can cause skin and eye irritation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting enzymes involved in VLCFA synthesis . This inhibition prevents the formation of essential fatty acids required for cell membrane construction, leading to disrupted cell growth and division . The herbicide’s molecular structure allows it to interact with specific binding sites on these enzymes, effectively blocking their activity . Additionally, this compound’s enantioselective properties influence its interaction with biomolecules, with the (S)-enantiomer being preferentially catabolized .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is moderately persistent in soil, with a half-life of approximately 28 days on the soil surface . Over time, it undergoes microbial degradation, leading to the formation of various metabolites . Long-term exposure to this compound can result in the accumulation of these metabolites, which may have different effects on cellular function compared to the parent compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity, but at higher doses, it can cause adverse effects such as reproductive and developmental toxicity . Studies have shown that this compound’s toxicity is dose-dependent, with higher doses leading to more severe effects on cellular and organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its herbicidal activity without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its catabolism by amidohydrolase and dioxygenase enzymes . These enzymes facilitate the breakdown of this compound into various metabolites, which are then further processed through glucuronidation . The herbicide’s metabolism in mammals involves extensive enterohepatic circulation, with rapid excretion through urine and feces . The metabolic pathways of this compound also influence its overall efficacy and toxicity in different organisms .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed by plant roots and translocated to different parts of the plant, where it accumulates and exerts its herbicidal effects . The transport of this compound is influenced by its lipophilicity and the presence of specific transporters and binding proteins . In soil, its mobility is affected by factors such as clay and organic matter content, which can reduce its movement and enhance its adsorption .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. In plant cells, it localizes to the root meristem, where it inhibits cell division and elongation . The herbicide’s localization is influenced by its chemical structure and the presence of targeting signals that direct it to specific cellular compartments . Post-translational modifications may also affect its localization and activity within the cell .
Preparation Methods
The synthesis of napropamide involves several key steps:
Starting Material: The process begins with -chloropropionic acid.
Formation of Acid Chloride: The -chloropropionic acid is converted into the corresponding acid chloride.
Amide Formation: The acid chloride is then reacted with diethylamine to form the amide.
Final Coupling: The amide is finally reacted with 1-naphthol to produce this compound.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Napropamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-(naphthalen-1-yloxy)propanoic acid (NOPA).
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Substitution: this compound can undergo substitution reactions where the naphthyl group can be replaced with other functional groups under specific conditions.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis and oxidizing agents for oxidation reactions. The major products formed from these reactions are typically the corresponding acids and amines.
Scientific Research Applications
Napropamide has a wide range of scientific research applications:
Agriculture: It is extensively used as a pre-emergence herbicide to control weeds in various crops.
Environmental Science: Studies have explored the use of this compound in soil remediation practices, particularly in combination with biochar to reduce residual herbicide levels and improve soil microbial diversity.
Comparison with Similar Compounds
Napropamide is often compared with other amide herbicides such as:
Metalaxyl: A chiral acylanilide fungicide used to control diseases caused by Oomycetes.
Triticonazole: A triazole fungicide used to control fungal diseases in crops.
Metconazole: Another triazole fungicide with similar applications.
What sets this compound apart is its specific mode of action targeting very-long-chain fatty acid synthesis, making it particularly effective against a broad spectrum of weeds. Additionally, its selective systemic properties allow it to be used in various crops without causing significant harm to the plants themselves.
Properties
IUPAC Name |
N,N-diethyl-2-naphthalen-1-yloxypropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-4-18(5-2)17(19)13(3)20-16-12-8-10-14-9-6-7-11-15(14)16/h6-13H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZVAROIGSFCFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)OC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024211 | |
Record name | Napropamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown solid; [Merck Index] Colorless, white, or brown solid; [HSDB] | |
Record name | Napropamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6297 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
/Solubility/ in acetone, ethanol >1000, xylene 505, kerosene 62, hexane 15 (all in g/l, 20 °C); miscible with acetone, ethanol, methyl isobutyl ketone., Acetone: >100; ethanol: >100; n-hexane: 1.5; 4-methylpentan-2- one: soluble; kerossene: 6.2; xylene: 50.5 g/100 ml @ 20 °C, In water, 73 mg/l @ 20 °C | |
Record name | NAPROPAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.8X10-5 mg/l @ 25 °C | |
Record name | NAPROPAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000017 [mmHg], 1.72X10-7 mm Hg @ 25 °C | |
Record name | Napropamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6297 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | NAPROPAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals; (tech., brown solid), Brown solid, Light brown solid from n-pentane., White crystals when pure | |
CAS No. |
15299-99-7 | |
Record name | Napropamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15299-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Napropamide [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015299997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Napropamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Napropamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAPROPAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B56M9401K6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NAPROPAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
75 °C, Melting point: 74.8-75.5 °C when pure (technical is 68-70 °C) | |
Record name | NAPROPAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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